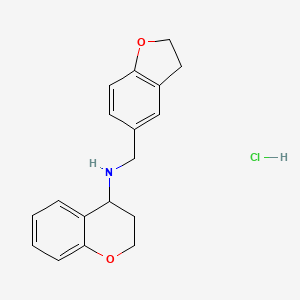![molecular formula C16H13N5 B7570903 2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPMAP and has a molecular formula of C18H14N6. PPMAP belongs to the category of pyrazole derivatives and is synthesized using a simple and efficient method.
作用机制
The mechanism of action of PPMAP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. PPMAP has been shown to inhibit enzymes such as phosphodiesterases and protein kinases, which play a crucial role in various cellular processes. PPMAP has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
PPMAP has been shown to have various biochemical and physiological effects on the body. In animal models, PPMAP has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. PPMAP has also been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains. However, more research is needed to understand the full extent of the biochemical and physiological effects of PPMAP.
实验室实验的优点和局限性
PPMAP has several advantages for lab experiments such as its simple and efficient synthesis method, low toxicity, and potential applications in various fields. However, PPMAP also has some limitations such as its poor solubility in water and limited availability. These limitations can be overcome by modifying the synthesis method or developing new formulations of PPMAP.
未来方向
There are several future directions for the research and development of PPMAP. One direction is to study the potential applications of PPMAP in drug discovery and development. PPMAP can be used as a lead compound for developing new drugs that target various enzymes and signaling pathways. Another direction is to study the potential applications of PPMAP in material science. PPMAP can be used as a ligand in metal-organic frameworks for various applications such as gas storage and separation. Overall, PPMAP has great potential for various applications and warrants further research and development.
合成方法
PPMAP can be synthesized using a one-pot reaction method that involves the condensation of 4-aminopyridine-3-carbonitrile with 1-phenyl-3-methyl-5-pyrazolone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure PPMAP.
科学研究应用
PPMAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPMAP has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. PPMAP has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. In biochemistry, PPMAP has been studied for its ability to inhibit enzymes such as phosphodiesterases and protein kinases. PPMAP has also been used as a ligand in metal-organic frameworks for various applications in material science.
属性
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-11-13-5-4-9-18-16(13)19-12-14-8-10-21(20-14)15-6-2-1-3-7-15/h1-10H,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCCLAUCGDARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CNC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)

![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)

![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)



![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)